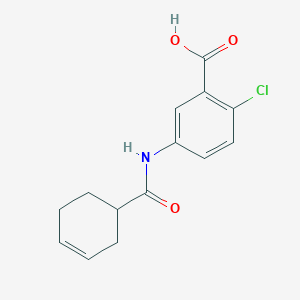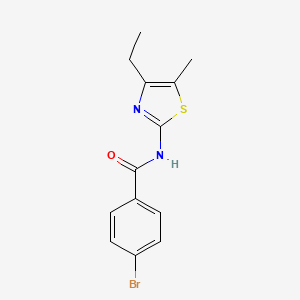![molecular formula C11H12ClF3N2O B7559980 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide](/img/structure/B7559980.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This chemical compound is also known by its chemical name, TAK-659, and is classified as a kinase inhibitor.
Wirkmechanismus
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide involves the inhibition of specific kinases, including BTK, ITK, and JAK3. By inhibiting these kinases, this chemical compound can prevent the growth and proliferation of cancer cells and modulate the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of kinase activity, modulation of immune response, and anti-tumor activity. This chemical compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide in lab experiments is its selectivity for specific kinases, which allows for precise targeting of cancer cells and immune cells. However, one limitation of using this chemical compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide, including:
1. Development of novel formulations to improve the solubility and bioavailability of this chemical compound.
2. Investigation of the efficacy of this compound in combination with other cancer therapies.
3. Exploration of the potential applications of this chemical compound in the treatment of autoimmune disorders.
4. Investigation of the long-term safety and toxicity of this compound in vivo.
5. Development of more selective and potent kinase inhibitors based on the structure of this compound.
In conclusion, this compound is a promising chemical compound that has potential applications in the fields of medicine and pharmacology. Further research is needed to fully understand the mechanisms of action and potential applications of this compound, as well as to develop more effective and selective kinase inhibitors for the treatment of cancer and autoimmune disorders.
Synthesemethoden
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide involves a multi-step chemical process that utilizes various reagents and catalysts. The synthesis process involves the reaction of 3-chloro-4-(trifluoromethyl)aniline with 2-(methylamino)propan-1-ol in the presence of a base catalyst to form the intermediate product, which is then further reacted with acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. This chemical compound has been shown to selectively inhibit certain kinases that are involved in the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O/c1-6(16-2)10(18)17-7-3-4-9(12)8(5-7)11(13,14)15/h3-6,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALVZCSPNUEEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B7559908.png)
![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)






![3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)
![4-[(5-Bromofuran-2-yl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7559970.png)
![4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559974.png)
![2-chloro-4-fluoro-N-[2-(propylamino)ethyl]benzamide](/img/structure/B7559985.png)
![4-[(5-Bromothiophene-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559991.png)